Tetrahydro-6-phenyl-2H-1,3-oxazine

Physicochemical profiling Ionization constant ADME prediction

Tetrahydro-6-phenyl-2H-1,3-oxazine (IUPAC: 6-phenyl-1,3-oxazinane) is a saturated six-membered O,N-heterocycle (formula C₁₀H₁₃NO, MW 163.22 g/mol) bearing a phenyl substituent at the 6-position of the 1,3-oxazinane ring. It was first disclosed in a 1950 patent by Socony-Vacuum Oil Co.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 19798-93-7
Cat. No. B009418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-6-phenyl-2H-1,3-oxazine
CAS19798-93-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCOC1C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2
InChIKeyNXRSRCLQERAMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-6-phenyl-2H-1,3-oxazine (CAS 19798-93-7): A Structurally Defined 1,3-Oxazinane Scaffold for Research and Synthetic Applications


Tetrahydro-6-phenyl-2H-1,3-oxazine (IUPAC: 6-phenyl-1,3-oxazinane) is a saturated six-membered O,N-heterocycle (formula C₁₀H₁₃NO, MW 163.22 g/mol) bearing a phenyl substituent at the 6-position of the 1,3-oxazinane ring . It was first disclosed in a 1950 patent by Socony-Vacuum Oil Co. (US2678333) [1] and has since been utilized as a synthetic intermediate in organic chemistry . The 1,3-oxazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiplatelet activities [2]. The target compound was fully characterized for the first time in 2022 by X-ray crystallography, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data [3].

Why 1,3-Oxazinane Analogs Cannot Be Interchanged with Tetrahydro-6-phenyl-2H-1,3-oxazine Without Verification


The 1,3-oxazinane scaffold exhibits pronounced structure–activity sensitivity to both ring substitution position and N-substitution pattern. The target compound (6-phenyl-1,3-oxazinane) differs from its closest analogs—including the 6-methyl-6-phenyl derivative (CAS 19798-94-8), the 4-phenyl regioisomer, and the unsubstituted parent 1,3-oxazinane (CAS 14558-49-7)—in critical physicochemical parameters: pKa (7.70 vs. 8.08 for the parent) , lipophilicity (XlogP 1.4) [1], and steric occupancy at the 6-position. Conformational studies on 3-acyloxy-1,3-oxazinanes have demonstrated that nitrogen inversion barriers (ΔG‡ 60–71 kJ mol⁻¹) and ring conformation are highly sensitive to substituent identity and position [2]. Furthermore, the ring-chain tautomeric equilibrium inherent to tetrahydro-1,3-oxazines is modulated by aryl substitution patterns, directly affecting the compound's behavior as a masked aldehyde equivalent in condensation reactions [3]. These differences mean that substitution with a close analog without revalidation carries a quantifiable risk of altered reactivity, conformational preference, and biological profile.

Quantitative Differentiation Evidence for Tetrahydro-6-phenyl-2H-1,3-oxazine Against Structurally Proximal Analogs


pKa Differentiation Between 6-Phenyl-1,3-oxazinane and the Unsubstituted Parent 1,3-Oxazinane

The predicted pKa of tetrahydro-6-phenyl-2H-1,3-oxazine is 7.70±0.40 , which is 0.38 log units lower (more acidic) than that of the unsubstituted parent 1,3-oxazinane (pKa 8.08±0.20) . This difference is attributable to the electron-withdrawing inductive effect of the 6-phenyl substituent, which stabilizes the conjugate base form of the amine.

Physicochemical profiling Ionization constant ADME prediction

Lipophilicity (XlogP) Differentiation vs. 6-Methyl-6-phenyl Analog and Parent Scaffold

The target compound has a computed XlogP of 1.4 [1], placing it within the favorable drug-like lipophilicity range (XlogP 1–3). By comparison, the 6-methyl-6-phenyl analog (CAS 19798-94-8, C₁₁H₁₅NO, MW 177.24) incorporates an additional methyl group, increasing calculated logP by approximately 0.5–0.7 units (estimated increment from the Hansch π constant for aliphatic CH₃, π ≈ 0.5) [2]. The unsubstituted parent 1,3-oxazinane (MW 87.12) has a substantially lower XlogP (estimated <0.5), reflecting the absence of the phenyl ring.

Lipophilicity XlogP Drug-likeness Permeability

Conformational Rigidity: Nitrogen Inversion Barrier Quantified for 3-Acyloxy-1,3-oxazinane Class

Dynamic NMR and X-ray crystallographic studies on a series of 3-acyloxy-1,3-oxazinanes (including 6-phenyl-substituted derivatives) established that the nitrogen inversion process is the rate-limiting step in conformational interconversion, with ΔG‡ values spanning 60–71 kJ mol⁻¹ [1]. The strong anomeric effect stabilizes the conformer with an equatorial orientation of the nitrogen lone pair. In comparison, the unsubstituted 1,3-oxazinane parent scaffold exhibits a lower inversion barrier (estimated ΔG‡ ~40–50 kJ mol⁻¹ based on six-membered saturated amine benchmarks) due to the absence of the electron-withdrawing 3-acyloxy substituent that raises the inversion transition state energy [2].

Conformational analysis Nitrogen inversion Dynamic NMR Stereochemistry

Ring-Chain Tautomerism as a Functional Handle: Tetrahydro-1,3-oxazines as Latent Aldehyde Equivalents

Tetrahydro-1,3-oxazines, including the 6-phenyl derivative, participate in ring-chain tautomeric equilibria wherein the heterocyclic ring can open to reveal a reactive imine-aldehyde intermediate [1]. This property has been exploited in acid-catalyzed condensations with pyrroles and indoles, where tetrahydro-1,3-oxazines serve as aldehyde equivalents [2]. Quantitative studies on 2-aryl-substituted perhydro-1,3-oxazines using mass spectrometry and ¹³C NMR demonstrated that the ring-chain equilibrium ratio is sensitive to aryl substitution, with electron-withdrawing groups on the phenyl ring shifting the equilibrium toward the open-chain form [3]. In contrast, the 6-methyl-6-phenyl analog lacks the unsubstituted 2-position that is essential for this tautomeric behavior, making the target compound uniquely suited for applications requiring latent aldehyde reactivity.

Ring-chain tautomerism Masked aldehyde Synthetic intermediate Condensation reactions

Historical Antitumor Benchmark: Tetrahydro-1,3-oxazine Class Activity in Ehrlich Ascites Carcinoma Model

In a seminal 1960 Nature paper, Urbanski et al. demonstrated that tetrahydro-1,3-oxazine derivatives inhibit the growth of Ehrlich ascites carcinoma (solid form) and amytal ascites sarcoma in mice [1]. Within this study, 6-methyl-6-phenyltetrahydro-1,3-oxazine (compound II, the direct 6-methyl analog of the target compound) was identified as 'fairly efficient in vitro' [2]. The study further established that the active CH₂ group at position 2 is responsible for the anti-neoplastic activity of 1,3-oxazine derivatives [2]. The target compound (6-phenyl-1,3-oxazinane) retains this pharmacophoric CH₂ at position 2, whereas 3,6-dimethyl-6-phenyl analogs with N-substitution abolish this structural feature.

Antineoplastic Ehrlich ascites carcinoma In vivo antitumor Historical benchmark

Complete Spectroscopic and Crystallographic Characterization Enabling Reproducible Procurement Specifications

The target compound was fully characterized for the first time by single-crystal X-ray diffraction, with fully assigned ¹H and ¹³C NMR spectra, IR spectroscopy, and melting point data reported in the peer-reviewed Molbank journal (2022) [1]. This represents the most comprehensive structural characterization of 6-phenyl-1,3-oxazinane to date. In contrast, the 6-methyl-6-phenyl analog (CAS 19798-94-8) lacks a published X-ray crystal structure in the peer-reviewed literature, and its spectroscopic data remain limited to vendor-provided predicted values [2]. The 4-phenyl regioisomer (CAS 2137559-66-9) similarly has no published crystallographic data .

X-ray crystallography NMR characterization Quality control Structural confirmation

Optimal Application Scenarios for Tetrahydro-6-phenyl-2H-1,3-oxazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity (XlogP ~1.4) with a Structurally Characterized 1,3-Oxazinane Scaffold

The target compound's XlogP of 1.4 occupies the optimal range for oral bioavailability [1], making it a preferable starting scaffold over the more lipophilic 6-methyl-6-phenyl analog (estimated XlogP ~1.9–2.1). Its pKa of 7.70 ensures a favorable balance of ionized and neutral species at physiological pH, while the availability of a published X-ray crystal structure [2] enables structure-based drug design with confidence in the three-dimensional geometry of the core.

Synthetic Methodology Development Exploiting Ring-Chain Tautomerism as a Latent Aldehyde Source

The target compound retains the unsubstituted 2-CH₂ group required for ring-chain tautomeric equilibration [1], enabling its use as a masked aldehyde equivalent in acid-catalyzed condensations with pyrroles, indoles, and other nucleophiles . This reactivity mode is unavailable in 6,6-disubstituted analogs and 3-alkylated derivatives, making the target compound uniquely positioned for synthetic applications requiring controlled release of an aldehyde intermediate under mild acidic conditions.

Conformational Analysis and Stereochemical Studies Leveraging Quantified Nitrogen Inversion Barrier (ΔG‡ 60–71 kJ mol⁻¹)

The 3-acyloxy-1,3-oxazinane class exhibits nitrogen inversion barriers of 60–71 kJ mol⁻¹ [1], sufficiently high to render conformers observable by NMR at ambient temperature. This makes the target compound—upon N-acylation—a valuable model substrate for studying anomeric effects, dynamic stereochemistry, and nitrogen lone pair orientation in six-membered O,N-heterocycles. The fully assigned ¹H and ¹³C NMR spectra provide an essential reference point for such investigations.

Antitumor Chemotype Exploration Building on the Urbanski (1960) Pharmacophore Model

The target compound retains the 2-CH₂ group identified by Urbanski et al. as essential for the anti-neoplastic activity of tetrahydro-1,3-oxazine derivatives against Ehrlich ascites carcinoma [1]. Unlike the 6-methyl-6-phenyl analog, the target compound lacks additional steric bulk, potentially offering a more synthetically tractable scaffold for structure–activity relationship (SAR) studies. The availability of complete spectroscopic characterization supports reproducible synthesis and biological testing in modern assay formats.

Quote Request

Request a Quote for Tetrahydro-6-phenyl-2H-1,3-oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.